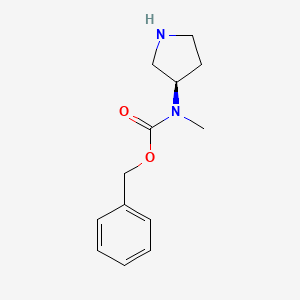
(r)-Benzyl methyl(pyrrolidin-3-yl)carbamate
Overview
Description
“®-Benzyl methyl(pyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is a colorless to yellow liquid or solid . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors . For instance, a copper(I)/ClickFerrophos complex can catalyze the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes to give pyrrolidines .Molecular Structure Analysis
The molecular structure of “®-Benzyl methyl(pyrrolidin-3-yl)carbamate” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For example, pyrrolidine-2,5-dione is a versatile scaffold that can be prepared from different cyclic or acyclic precursors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
“®-Benzyl methyl(pyrrolidin-3-yl)carbamate” has a molecular weight of 200.28 g/mol . It is a colorless to yellow liquid or solid . The compound’s IUPAC name is "tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate" .Scientific Research Applications
Pharmacokinetic Studies
1. Pharmacokinetics and Disposition in Humans : RWJ-333369 (1,2-ethanediol, [1-2-chlorophenyl]-, 2-carbamate, [S]-) is a neuromodulator that underwent extensive metabolic studies to characterize its pharmacokinetic profile. The study aimed at understanding the disposition of RWJ-333369 in humans, highlighting the process of absorption, metabolism, and excretion of this compound. It was found that the drug is almost completely absorbed, undergoes extensive metabolism, and the unchanged drug is the only significant circulating species (Mannens et al., 2007).
Pharmacological Depletion Studies
2. Serum Amyloid P Component Depletion : CPHPC, a bis(D-proline) drug, was developed to specifically target Serum Amyloid P component (SAP) in systemic amyloidosis patients. This study represents a proof of principle that CPHPC can produce sustained, significant depletion of circulating SAP, without significant adverse effects. This provides a basis for the therapeutic potential of SAP targeting drugs in amyloidosis (Gillmore et al., 2010).
Studies on Receptor Binding and Effects
3. Alteration of the Striatal Dopaminergic System : In a study exploring the striatal dopaminergic system in human narcolepsy, it was found that D2-receptor binding was elevated in patients with narcolepsy, correlating with the frequency of cataplectic and sleep attacks. This highlights the significant role of the dopaminergic system in narcolepsy/cataplexy, indicating potential therapeutic targets (Eisensehr et al., 2003).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
The future directions for “®-Benzyl methyl(pyrrolidin-3-yl)carbamate” and similar compounds lie in their potential for drug discovery. The pyrrolidine ring is a versatile scaffold for designing new compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring allows for the exploration of the pharmacophore space due to sp3-hybridization .
properties
IUPAC Name |
benzyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJVXPOVNQBUKI-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(r)-Benzyl methyl(pyrrolidin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



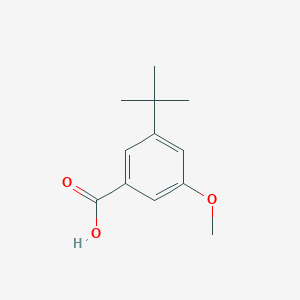
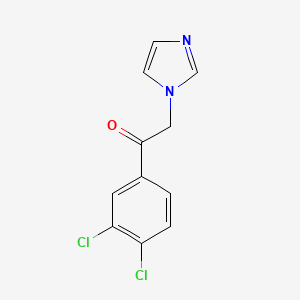
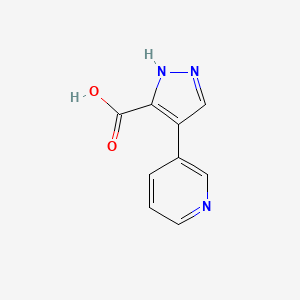

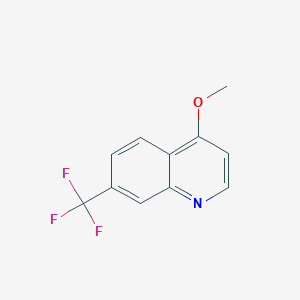
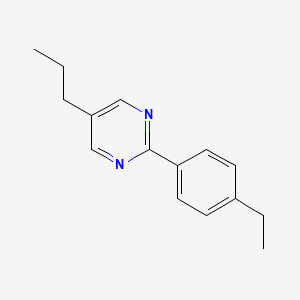
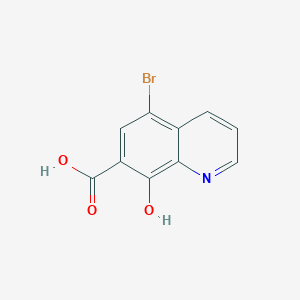
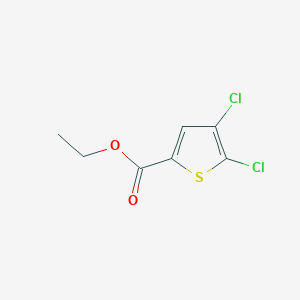
![6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1612347.png)
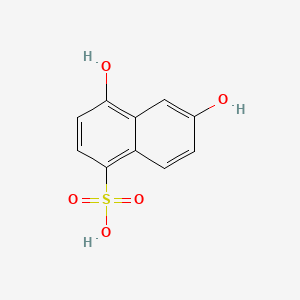
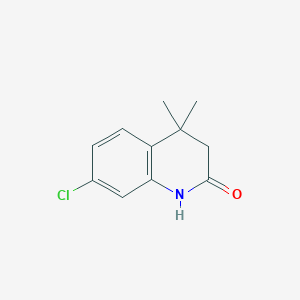

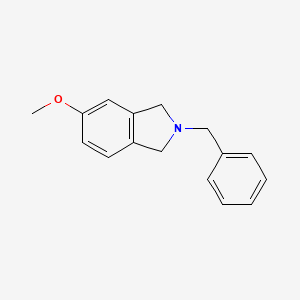
![1-{2-[4-(6-Methoxy-3,4-dihydronaphthalen-1-YL)phenoxy]ethyl}pyrrolidine](/img/structure/B1612357.png)